molecular formula C12H11ClN2O2 B10907827 methyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate

methyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate

Cat. No.: B10907827
M. Wt: 250.68 g/mol
InChI Key: LWSDSPYIXWHFBR-UHFFFAOYSA-N
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Description

Methyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a methyl ester group at the 4-position and a 4-chlorobenzyl group at the 1-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-chlorobenzyl chloride with 1H-pyrazole-4-carboxylic acid methyl ester in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

methyl 1-[(4-chlorophenyl)methyl]pyrazole-4-carboxylate

InChI

InChI=1S/C12H11ClN2O2/c1-17-12(16)10-6-14-15(8-10)7-9-2-4-11(13)5-3-9/h2-6,8H,7H2,1H3

InChI Key

LWSDSPYIXWHFBR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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